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Compound of Interest

Compound Name: CP-465022 maleate

Cat. No.: B560346 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of CP-465022 maleate, a

selective noncompetitive AMPA receptor antagonist, with other alternative AMPA receptor

antagonists. The following sections present a comprehensive overview of its performance in

preclinical models of epilepsy and cerebral ischemia, supported by experimental data and

detailed methodologies.

Executive Summary
CP-465022 is a potent, noncompetitive antagonist of the α-amino-3-hydroxy-5-methyl-4-

isoxazolepropionic acid (AMPA) receptor. In vivo studies have demonstrated its efficacy as an

anticonvulsant agent. However, despite its potent AMPA receptor blockade, CP-465022 has

been shown to be ineffective in providing neuroprotection in preclinical models of cerebral

ischemia. This guide compares the in vivo performance of CP-465022 with other notable AMPA

receptor antagonists, including the noncompetitive antagonists perampanel and GYKI 52466,

and the competitive antagonist NBQX.

Mechanism of Action: AMPA Receptor Antagonism
CP-465022 exerts its effects by binding to a site on the AMPA receptor that is distinct from the

glutamate binding site. This noncompetitive antagonism allows it to inhibit receptor function

regardless of the concentration of the agonist, glutamate. This mechanism is shared by other
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noncompetitive antagonists like perampanel and GYKI 52466, while competitive antagonists

such as NBQX compete with glutamate for the same binding site.
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Caption: Signaling pathway of AMPA receptor antagonism.

Comparative In Vivo Efficacy
Anticonvulsant Activity
CP-465022 has demonstrated dose-dependent anticonvulsant effects in rodent models. A

direct comparison of its potency with other AMPA receptor antagonists reveals variations in

efficacy across different seizure models.
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Compound
Animal
Model

Seizure
Model

Route
ED₅₀
(mg/kg)

Citation

CP-465022 Rat

Pentylenetetr

azole-

induced

seizures

SC

<10

(complete

protection at

10 mg/kg)

[1]

Perampanel Mouse

Maximal

Electroshock

(MES)

PO 1.6 [2]

Perampanel Mouse
Pentylenetetr

azole (PTZ)
PO 0.94 [2]

Perampanel Rat

Amygdala-

Kindled

Seizures

PO 5-10 [3]

GYKI 52466 Mouse

Sound-

induced

seizures

IP
~7.3 (20.1

µmol/kg)
[4]

NBQX Rat

Amygdala-

Kindled

Seizures

IP

10-40 (dose-

dependent

suppression)

Neuroprotective Efficacy in Cerebral Ischemia
A critical point of differentiation for CP-465022 is its lack of neuroprotective effects in in vivo

models of stroke, a contrast to some other AMPA receptor antagonists.
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Compound
Animal
Model

Ischemia
Model

Treatment
Protocol

Infarct
Volume
Reduction
(%)

Citation

CP-465022 Rat

Temporary

Middle

Cerebral

Artery

Occlusion

(MCAO)

5 mg/kg SC

at 90 min

post-

occlusion,

then 2 mg/kg

at 4h

No significant

reduction
[1]

Perampanel Rat MCAO

10 mg/kg PO

1h before

MCAO

38.1 [4]

GYKI 52466 Rat
Permanent

MCAO

10 mg/kg IV

bolus + 15

mg/kg/hr

infusion

immediately

post-

occlusion

68 (cortical) [5][6]

NBQX Rat
Permanent

MCAO

3 x 30 mg/kg

IP starting

immediately

post-

occlusion

75 (cortical) [7]

NBQX Rat
Permanent

MCAO

40, 60, or 100

mg/kg IV

Substantial

reduction
[8]

Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model (for CP-
465022)

Animals: Male Sprague-Dawley rats.
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Procedure: CP-465022 was administered subcutaneously (SC) 60 minutes prior to the

intraperitoneal (IP) injection of pentylenetetrazole (100 mg/kg).

Endpoint: The latency to and incidence of clonic seizures, tonic seizures, and lethality were

recorded. A 1800-second cutoff latency was used.[1]

Data Analysis: The dose at which 50% of animals are protected (ED₅₀) is calculated. For CP-

465022, complete protection was observed at 10 mg/kg.[1]

Middle Cerebral Artery Occlusion (MCAO) Model
Animals: Fischer or Sprague-Dawley rats are commonly used.

Procedure: Focal cerebral ischemia is induced by occluding the middle cerebral artery, either

permanently or temporarily. For CP-465022, a temporary MCAO model was used where the

artery was occluded for a set period (e.g., 90 minutes) followed by reperfusion.[1]

Drug Administration: The test compound or vehicle is administered at specified times relative

to the onset of ischemia or reperfusion. For CP-465022, the initial dose was given 90

minutes after the start of occlusion.[1]

Endpoint: After a survival period (e.g., 24 hours), the brains are removed, sectioned, and

stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to visualize the infarct.

Data Analysis: The volume of the infarcted tissue is quantified and compared between the

treated and vehicle control groups. For CP-465022, the cortical infarct volume was 141±46

mm³ in vehicle-treated animals, with no significant reduction in the drug-treated group.[1]
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Caption: Standard experimental workflows for in vivo validation.

Discussion and Conclusion
The in vivo data clearly establishes CP-465022 maleate as an effective anticonvulsant,

consistent with its mechanism as a potent AMPA receptor antagonist. However, its striking lack

of neuroprotective efficacy in a standard focal ischemia model, where other AMPA antagonists

show significant benefit, is a critical finding. This suggests that the relationship between AMPA

receptor antagonism and neuroprotection is more complex than initially hypothesized and may

depend on factors such as the specific binding site, the properties of the compound, or the

pathophysiology of the ischemic cascade.

For researchers in epilepsy, CP-465022 remains a valuable tool for studying the role of AMPA

receptors in seizure generation and propagation. For those in the field of stroke and

neurodegeneration, the divergence in efficacy between CP-465022 and other AMPA

antagonists like perampanel, GYKI 52466, and NBQX highlights the importance of careful

compound selection and suggests that not all AMPA receptor antagonists are equivalent in their

potential for neuroprotection. Future research should aim to elucidate the molecular

determinants underlying these differences in in vivo efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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